h-89

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

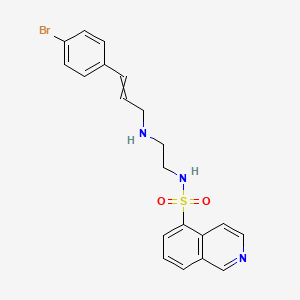

h-89 is a member of the isoquinoline class of compounds. It is a sulfonamide obtained by the formal condensation of the sulfo group of isoquinoline-5-sulfonic acid with the primary amino group of N1-[3-(4-bromophenyl)prop-2-en-1-yl]ethane-1,2-diamine . This compound is known for its role as a protein kinase A inhibitor .

Métodos De Preparación

The synthesis of h-89 involves the condensation of isoquinoline-5-sulfonic acid with N1-[3-(4-bromophenyl)prop-2-en-1-yl]ethane-1,2-diamine . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the condensation reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

h-89 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: Substitution reactions involving the bromine atom or other functional groups in the molecule are common.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Key Applications

-

Cancer Research

- H-89 has been shown to enhance the cytotoxic activity of immunotoxins targeting CD22 in various leukemia models. In vitro studies demonstrated that this compound significantly increased the effectiveness of these treatments by facilitating ADP-ribosylation processes and reducing the levels of anti-apoptotic proteins such as MCL1 .

- In another study, this compound was found to inhibit the proliferation of KOPN-8 cells, a leukemia cell line, indicating its potential as an adjunct therapy in hematological malignancies .

-

Neuroprotection

- Research has indicated that this compound can induce neuroprotective effects in neuronal cultures. For instance, it was observed that this compound exposure led to increased cell death and apoptosis in SH-SY5Y neuroblastoma cells, but these effects could be mitigated with concurrent treatment using compounds like Arctigenin, which upregulated protective signaling pathways .

- Additionally, this compound has been implicated in the modulation of signaling pathways that affect neuronal viability under stress conditions .

-

Stem Cell Biology

- A significant application of this compound is in enhancing the survival and clonogenicity of dissociated human embryonic stem cells (hESCs). Studies have shown that treating hESCs with 4 µM this compound promotes cell survival without compromising pluripotency or differentiation capabilities . The mechanism involves inhibition of PKA phosphorylation pathways that typically lead to cell death during dissociation.

Case Study 1: Enhancement of Immunotoxin Efficacy

A study explored the effects of this compound on CD22-targeting immunotoxins in acute lymphoblastic leukemia (ALL) models. The results indicated that this compound enhanced the cytotoxic effects significantly (3 to 10-fold increase in activity) when used in conjunction with these immunotoxins, showcasing its potential role in improving therapeutic outcomes for patients with CD22-positive ALL .

Case Study 2: Neuroprotective Mechanisms

In an investigation into neuroprotective strategies against glutamate-induced toxicity, researchers found that this compound exposure resulted in increased apoptosis in SH-SY5Y cells. However, when combined with Arctigenin, the detrimental effects were reversed, highlighting a potential therapeutic strategy for neurodegenerative diseases where PKA signaling plays a critical role .

Data Tables

Mecanismo De Acción

h-89 exerts its effects by inhibiting protein kinase A (cAMP-dependent protein kinase) . This inhibition occurs through the binding of the compound to the catalytic subunit of the kinase, preventing its activation and subsequent phosphorylation of target proteins . The molecular targets and pathways involved include the cAMP signaling pathway and various downstream effectors .

Comparación Con Compuestos Similares

h-89 can be compared with other similar compounds, such as:

N-(2-aminoethyl)isoquinoline-5-sulfonamide: Another protein kinase A inhibitor with a similar structure but lacking the bromocinnamyl group.

N-(2-(4-bromocinnamylamino)ethyl)-N-methyl-isoquinoline-5-sulfonamide: A derivative with a methyl group on the sulfonamide nitrogen, which does not significantly reduce its potency.

The uniqueness of this compound lies in its specific structural features, such as the bromocinnamyl group, which contribute to its distinct biological activity and chemical properties .

Propiedades

Fórmula molecular |

C20H20BrN3O2S |

|---|---|

Peso molecular |

446.4 g/mol |

Nombre IUPAC |

N-[2-[3-(4-bromophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide |

InChI |

InChI=1S/C20H20BrN3O2S/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20/h1-10,12,15,22,24H,11,13-14H2 |

Clave InChI |

ZKZXNDJNWUTGDK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br |

SMILES canónico |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.